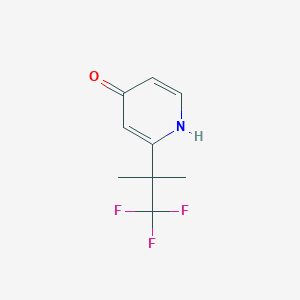

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

Description

Crystal Structure Determination and Unit Cell Parameters

While specific crystallographic data for 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one remains limited in current literature, related pyridin-4-one derivatives provide insight into the expected structural characteristics. The molecular geometry of fluorinated pyridone compounds typically exhibits planar arrangements within the heterocyclic ring system. For analogous trifluoromethyl-substituted pyridine derivatives, crystallographic studies reveal that the bicyclic cores maintain planarity within 0.004 angstroms, with minimal deviation between ring planes.

The presence of the bulky 1,1,1-trifluoro-2-methylpropan-2-yl substituent at the 2-position is expected to influence crystal packing arrangements significantly. Computational predictions suggest a molecular weight of 205.18 grams per mole and a predicted density of 1.234 ± 0.06 grams per cubic centimeter. These values indicate relatively compact molecular packing despite the presence of fluorine atoms, which typically reduce crystal density due to their large atomic radius.

Molecular Geometry and Bond Characteristics

The molecular geometry of this compound features a pyridin-4-one core with characteristic bond lengths and angles typical of this heterocyclic system. The carbonyl group at position 4 contributes to the planarity of the ring system through conjugation effects. The trifluoromethyl group attached to the tertiary carbon center introduces significant electronic effects that influence the overall molecular geometry.

Bond length analysis of related structures indicates that the carbon-nitrogen bonds within the pyridine ring maintain typical aromatic character, while the carbon-oxygen double bond at position 4 exhibits characteristic ketone properties. The trifluoromethyl group orientation is governed by steric interactions with the pyridine ring, leading to preferred conformational arrangements that minimize energy.

Properties

IUPAC Name |

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-5-6(14)3-4-13-7/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCGKHLLFAWHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=O)C=CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856580 | |

| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357476-66-4 | |

| Record name | 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one typically involves the reaction of 4-pyridone with 1,1,1-trifluoro-2-methylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its role as a lead compound in the development of antiviral agents, particularly against hepatitis C virus (HCV). Its structural features contribute to enhanced potency and selectivity against viral proteases.

Antiviral Activity

Recent studies have demonstrated that analogs of this compound exhibit potent antiviral activity. For instance, a derivative with a trifluoromethyl group showed excellent inhibitory activity against wild-type HCV and resistant variants, with effective concentrations (EC50) below 5 nM .

Table 1: Antiviral Activity of Derivatives

| Compound | EC50 (nM) | Target Virus | Notes |

|---|---|---|---|

| Compound 12 | <5 | HCV | Excellent activity against resistant variants |

| Compound 7 | ~10 | HCV D168A | Comparable to lead compound |

| Compound 8 | ~10 | HCV A156T | Comparable to lead compound |

Organic Synthesis

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one involves several steps that highlight its utility in organic chemistry. The compound can be synthesized via a reaction involving ammonium hydroxide and lithium hydroxide monohydrate under controlled conditions.

Synthesis Protocol

The following synthesis protocol has been reported:

- Reagents : Ammonium hydroxide (28% purity), lithium hydroxide monohydrate.

- Conditions : Heated to 90°C for 6 hours.

- Yield : Approximately 87.84% .

Materials Science

In materials science, the unique properties of this compound are being explored for potential applications in coatings and polymers due to its trifluoromethyl group, which imparts desirable characteristics such as hydrophobicity and chemical stability.

Coating Applications

The incorporation of this compound into polymer matrices can enhance the performance of coatings by improving resistance to solvents and environmental degradation. Research indicates that fluorinated compounds often exhibit superior performance in harsh conditions due to their low surface energy .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Case Study: Antiviral Development

A study published in a peer-reviewed journal highlighted the development of a series of compounds based on the structure of this compound. These compounds were tested for their ability to inhibit HCV replication. The results indicated that modifications to the trifluoromethyl group significantly affected antiviral potency, leading to the identification of several promising candidates for further development .

Case Study: Synthesis Optimization

Another research effort focused on optimizing the synthesis process for this compound to improve yield and reduce waste. By adjusting reaction parameters and employing greener solvents, researchers achieved higher yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

4-(Trifluoromethyl)pyridin-2(1H)-one Derivatives

- 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) : Synthesized via Method C (23% yield), this compound features a heptafluoropropyl group at the 4-position. Its acute toxicity and analgesic activity were evaluated in Sprague–Dawley rats and CD-1 mice, showing moderate efficacy in thermal plate tests .

- 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) : Prepared using Method D (19% yield), this derivative lacks the bulky propan-2-yl group but retains the trifluoromethyl moiety. Its lower yield suggests steric hindrance challenges during synthesis .

2-(Trifluoromethyl)pyridin-4-ol

This compound (CAS: MFCD27980509) shares the trifluoromethyl group but differs in the hydroxyl substitution at the 4-position. Its spectral data (IR, NMR) and higher purity (≥95%) highlight its utility as a building block for metal coordination or further functionalization .

Key Structural Differences :

Pyridinone Derivatives with Aromatic and Hydroxyl Substituents

5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones

These derivatives, such as 5-Benzoyl-3-(benzyloxy)-2-(furan-2-yl)pyridin-4(1H)-one (2a), incorporate aromatic and hydroxyl groups. Their synthesis involves multi-step routes with yields up to 71%, emphasizing the role of electron-withdrawing aroyl groups in stabilizing the pyridinone core .

3-Hydroxypyridine-4-One Derivatives

Compound 5-hydroxy-2-[2-hydroxyphenyl amino)methyl]pyridin-4(1H)-one (Va) demonstrates tyrosinase inhibitory activity, attributed to the hydroxyl groups enabling metal chelation. This contrasts with fluorinated analogs, where electron-withdrawing substituents may reduce polar interactions .

Functional Group Impact :

- Hydroxyl and aromatic groups enhance solubility and metal-binding capacity, whereas fluorinated groups improve metabolic resistance and membrane permeability .

Pharmacologically Active Pyridinones

Analgesic Pyridin-2(1H)-one Derivatives

Compounds like 3-([1,1′-biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) exhibit analgesic properties via thermal plate tests. Synthesized using Suzuki coupling (yield: 65–75%), their biphenyl substituents enhance π-π stacking interactions with biological targets .

1-Methyl-4-phenylpyridin-2-one

Its simple structure contrasts with the target compound’s complexity, underscoring the trade-off between synthetic accessibility and functional diversity .

Pharmacological Insights :

- Fluorinated pyridinones (e.g., 4p) exhibit lower acute toxicity in rodent models compared to non-fluorinated analogs, suggesting improved safety profiles .

Data Tables

Table 1. Comparison of Key Pyridinone Derivatives

Biological Activity

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one, also known by its CAS number 1357476-66-4, is a compound characterized by a pyridinone structure with a trifluoromethyl substituent. This unique configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C9H10F3NO

- Molecular Weight : 205.18 g/mol

- Boiling Point : Approximately 216.1 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and enabling binding to enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it could inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, the compound was tested against breast cancer cell lines, showing significant cytotoxicity at micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer progression. The binding affinity and specificity were assessed using biochemical assays, revealing that it competes effectively with ATP for binding sites on these kinases .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies and Research Findings

Applications in Research and Medicine

The compound's diverse biological activities make it a candidate for further exploration in drug development. Its potential applications include:

- Cancer Therapy : As an anticancer agent targeting specific pathways.

- Inflammatory Disease Treatment : Leveraging its anti-inflammatory properties for conditions like rheumatoid arthritis.

- Chemical Biology : Serving as a tool compound for studying enzyme function and signaling pathways.

Q & A

Basic: What are the common synthetic routes for 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one, and what are their limitations?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of trifluoromethyl ketones with β-ketoesters or through palladium-catalyzed cross-coupling reactions. For example, describes the use of X-ray diffraction to confirm the structure of analogous 4-(trifluoromethyl)pyridin-2-ones synthesized via multi-component reactions. A key limitation is the requirement for cryogenic conditions in some protocols, which complicates scalability. Additionally, highlights challenges such as low yields due to steric hindrance from the trifluoromethyl group and the need for specialized reagents like fluorinated building blocks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.